4-Chloro-1-naphthoic acid
CAS No.: 1013-04-3
Cat. No.: VC20847383
Molecular Formula: C11H7ClO2
Molecular Weight: 206.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1013-04-3 |
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Molecular Formula | C11H7ClO2 |
Molecular Weight | 206.62 g/mol |
IUPAC Name | 4-chloronaphthalene-1-carboxylic acid |
Standard InChI | InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) |
Standard InChI Key | SHCCGXNIGGRSMX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O |
Introduction
Chemical Identity and Basic Properties
4-Chloro-1-naphthoic acid (CAS: 1013-04-3) is a naphthalene derivative featuring a carboxylic acid group at position 1 and a chlorine substituent at position 4 of the naphthalene ring system . This compound is characterized by the molecular formula C₁₁H₇ClO₂ and has a molecular weight of approximately 206.63 g/mol . The structural arrangement of these functional groups contributes significantly to the compound's chemical behavior, reactivity patterns, and potential applications in various scientific and industrial contexts. Understanding the fundamental properties of this compound provides the foundation for exploring its more complex characteristics and potential applications.
The compound presents as a pale yellow to light beige solid with crystalline properties at standard conditions . Its core structure consists of the bicyclic naphthalene system, which provides a rigid, planar framework that influences its physical and chemical behavior. The positioning of the carboxylic acid and chlorine substituents creates a unique electronic distribution across the molecule, affecting its reactivity, solubility, and binding properties in biological systems.
Physical and Chemical Characteristics
The physical and chemical properties of 4-Chloro-1-naphthoic acid have been well-documented through various analytical techniques. The following table summarizes the key physicochemical properties of this compound:
These physical properties are significant for researchers working with this compound, as they influence experimental design considerations including solvent selection, reaction conditions, and purification strategies. The relatively high melting and boiling points reflect the compound's strong intermolecular interactions, likely due to hydrogen bonding through the carboxylic acid group and π-π stacking interactions between naphthalene rings.
Synthesis and Preparation Methods
The synthesis of 4-Chloro-1-naphthoic acid can be achieved through several methodological approaches, with direct chlorination of 1-naphthoic acid being one of the most common strategies. This synthetic pathway typically employs chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under carefully controlled reflux conditions.
Laboratory Synthesis
The laboratory preparation of 4-Chloro-1-naphthoic acid frequently involves a two-step process. First, 1-naphthoic acid undergoes chlorination to form an intermediate 4-chloro-1-naphthoyl chloride. The general reaction proceeds as follows:
C₁₀H₇COOH + SOCl₂ → C₁₀H₆ClCOCl + SO₂ + HCl
Subsequently, the acid chloride intermediate undergoes hydrolysis to yield the target compound:
C₁₀H₆ClCOCl + H₂O → C₁₀H₆ClCOOH + HCl
This synthetic approach requires careful temperature control and anhydrous conditions to achieve optimal yields and minimize the formation of isomeric byproducts. The position-specific chlorination at C-4 is influenced by both electronic and steric factors inherent to the naphthalene ring system.
Industrial Production
In industrial settings, the production of 4-Chloro-1-naphthoic acid employs optimized reaction conditions and specialized equipment to enhance efficiency and product purity. Industrial methodologies frequently incorporate:
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Continuous flow reactors for improved process control
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Specialized catalysts to enhance regioselectivity
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Advanced purification techniques including recrystallization and chromatography
These industrial processes are designed to maximize yield while minimizing environmental impact and production costs, making the compound more accessible for research and commercial applications.
Chemical Reactivity and Transformations
4-Chloro-1-naphthoic acid exhibits reactivity patterns characteristic of both carboxylic acids and halogenated aromatic compounds. This dual reactivity profile makes it a versatile building block in organic synthesis and provides opportunities for diverse chemical transformations.
Characteristic Reactions
The reactivity of 4-Chloro-1-naphthoic acid encompasses several important reaction types:
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Nucleophilic Aromatic Substitution: The chlorine substituent can be displaced by various nucleophiles, providing a pathway to introduce different functional groups at the 4-position. This reactivity is enhanced by the electron-withdrawing nature of the carboxylic acid group, which activates the aromatic ring toward nucleophilic attack.
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Reduction Reactions: The carboxylic acid moiety can undergo reduction to form corresponding alcohols or aldehydes using appropriate reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). These transformations expand the compound's utility in the synthesis of various naphthalene derivatives.
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Esterification and Amidation: The carboxylic acid group readily participates in condensation reactions with alcohols and amines to form esters and amides, respectively. These reactions provide valuable pathways for the incorporation of the naphthalene scaffold into more complex molecular structures.
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Decarboxylation: Under specific conditions, 4-Chloro-1-naphthoic acid can undergo decarboxylation to yield 4-chloronaphthalene, demonstrating the potential for functional group removal in synthetic schemes.
Understanding these reactivity patterns is crucial for researchers seeking to utilize 4-Chloro-1-naphthoic acid as a synthetic intermediate or for developing structure-activity relationships in medicinal chemistry applications.
Applications in Research and Industry
The unique structural and chemical properties of 4-Chloro-1-naphthoic acid have led to its application across multiple scientific disciplines and industrial sectors. While specific applications may vary based on research focus, several key areas benefit from this compound's distinctive characteristics.
Pharmaceutical Applications
Research indicates that 4-Chloro-1-naphthoic acid may exhibit inhibitory effects on specific enzymes including monoamine oxidase (MAO) and cholinesterase (ChE). These preliminary findings suggest potential applications in the development of therapeutics targeting neurological conditions where these enzymes play significant roles, such as Parkinson's disease, Alzheimer's disease, and depression.
The compound serves as a valuable precursor for synthesizing more complex pharmaceutical candidates, particularly those requiring a naphthalene scaffold with specific substitution patterns. Its transformation into amides, esters, and other derivatives provides a pathway to diverse compound libraries for biological screening and structure-activity relationship studies.
Materials Science
In materials science, 4-Chloro-1-naphthoic acid contributes to the development of functional materials with specific optical, electronic, or structural properties. The planar naphthalene core, combined with the chlorine substituent and carboxylic acid functionality, makes this compound suitable for applications including:
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Development of organic semiconductors
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Synthesis of liquid crystal components
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Preparation of photoactive materials
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Creation of specialized polymers and copolymers
The compound's rigid structure and potential for π-π interactions make it particularly valuable in applications requiring specific molecular packing or self-assembly behaviors.
Organic Synthesis
As a building block in organic synthesis, 4-Chloro-1-naphthoic acid serves as an intermediate for the preparation of:
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Enzyme inhibitors with specific structural requirements
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Ligands for metal complexation in catalysis
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Functionalized naphthalene derivatives with tailored properties
These synthetic applications leverage the compound's dual functionality (carboxylic acid and chlorine substituent) to introduce the naphthalene scaffold into target molecules with precise substitution patterns.
Analytical Considerations
The identification, quantification, and quality assessment of 4-Chloro-1-naphthoic acid typically employ a combination of analytical techniques that target its specific structural and chemical properties.
Spectroscopic Identification
Several spectroscopic methods are commonly employed for the characterization of 4-Chloro-1-naphthoic acid:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information about the compound, with characteristic signals for the aromatic protons of the naphthalene ring and the carboxylic acid proton.
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Infrared (IR) Spectroscopy: IR analysis typically reveals distinctive absorption bands for the carboxylic acid group (C=O stretch at approximately 1700 cm⁻¹ and O-H stretch at 3000-2500 cm⁻¹) and the C-Cl bond (around 750-700 cm⁻¹).
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Mass Spectrometry: Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of chlorinated naphthalene derivatives, with distinctive isotope patterns due to the presence of chlorine.
These analytical approaches play a crucial role in confirming the identity and purity of 4-Chloro-1-naphthoic acid samples for research and industrial applications.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) serve as valuable techniques for both the purification and analysis of 4-Chloro-1-naphthoic acid. Common HPLC conditions employ reverse-phase columns with methanol-water or acetonitrile-water mobile phases, often with acid modifiers to maintain the carboxylic acid in its protonated form.
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